molecular formula C7H7NO B144475 4-Acetylpyridine CAS No. 1122-54-9

4-Acetylpyridine

Cat. No.: B144475
CAS No.: 1122-54-9
M. Wt: 121.14 g/mol
InChI Key: WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Description

4-Acetylpyridine (CAS 1122-54-9) is a pyridine derivative featuring an acetyl group at the para position. It is widely utilized in coordination chemistry, pharmaceutical research, and materials science due to its versatile reactivity and structural properties.

  • Synthesis and Applications:
    this compound serves as a precursor in multi-component reactions (MCRs) to synthesize heterocyclic compounds like 4-methyl-4-(pyridine-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives . It also forms coordination complexes with transition metals (e.g., Co, Ni, Mn, Fe), which exhibit unique magnetic behaviors such as spin glass-like states .

  • Additionally, this compound itself demonstrated neuroprotective effects in rodent models, mitigating quinolinic acid-induced striatal toxicity .

Preparation Methods

Friedel-Crafts Acetylation via Pyridine N-Oxide Intermediate

The Friedel-Crafts acylation of pyridine derivatives is a cornerstone in synthesizing 4-acetylpyridine. Pyridine’s inherent electron-deficient nature complicates direct electrophilic substitution, necessitating activation strategies. A widely adopted method involves the temporary formation of pyridine N-oxide, which enhances ring reactivity.

N-Oxidation of Pyridine

Pyridine is treated with 30% hydrogen peroxide in acetic acid at 0–5°C to yield pyridine N-oxide. This step capitalizes on the nucleophilic oxidation of the nitrogen atom, producing a more electron-rich aromatic system .

Acetylation of Pyridine N-Oxide

The N-oxide intermediate undergoes acetylation with acetic anhydride in the presence of trifluoroacetic anhydride (TFAA) and concentrated nitric acid. The acetyl group preferentially substitutes at the 4-position due to the directing effects of the N-oxide group . For example, reacting pyridine N-oxide with TFAA and HNO₃ at 0°C for 8 hours yields this compound N-oxide, which is subsequently reduced to the parent compound.

Reduction of N-Oxide

Catalytic reduction using palladium on carbon (Pd/C) in methanol under a nitrogen atmosphere removes the N-oxide functionality, yielding this compound. This step achieves a 55–70% overall yield, depending on reaction scale and purification protocols .

Direct Friedel-Crafts Acetylation of Pyridine

Despite pyridine’s low reactivity, direct acetylation remains a viable route under stringent conditions. This method avoids N-oxide intermediates but requires aggressive catalysts and elevated temperatures.

Catalytic Systems and Conditions

A mixture of pyridine, acetic anhydride, and zinc chloride (ZnCl₂) is refluxed at 150–160°C for 12–24 hours. The ZnCl₂ acts as a Lewis acid, polarizing the acetic anhydride to generate acylium ions. Steric and electronic factors favor acetylation at the 4-position, though yields are modest (20–30%) .

Challenges and Modifications

The reaction’s efficiency is hampered by pyridine’s resistance to electrophilic attack. Substituting ZnCl₂ with boron trifluoride (BF₃) or employing microwave-assisted heating improves yields to 40–45% .

Cyanoethylation Followed by Hydrolysis

This two-step approach introduces a cyanoethyl group at the 4-position, which is later hydrolyzed to an acetyl moiety.

Cyanoethylation of Pyridine

Pyridine reacts with acrylonitrile in the presence of ZnCl₂, forming 4-(2-cyanoethyl)pyridine. The reaction proceeds via a Michael addition mechanism, with ZnCl₂ facilitating nucleophilic attack at the 4-position .

Acidic Hydrolysis

The nitrile group undergoes hydrolysis using hydrochloric acid (HCl) and tin (Sn), yielding this compound. This method achieves 55–60% conversion but requires careful control of hydrolysis conditions to avoid over-oxidation .

Oxidation of 4-Ethylpyridine

Oxidation of 4-ethylpyridine provides an alternative pathway, though substrate availability limits its practicality.

Oxidative Conditions

4-Ethylpyridine is treated with potassium permanganate (KMnO₄) in acidic or basic media, converting the ethyl group to an acetyl moiety. While theoretically straightforward, competing side reactions and low yields (25–35%) render this method less favorable .

Comparative Analysis of Synthesis Methods

Method Conditions Catalyst Yield Advantages Disadvantages
N-Oxide Route 0–5°C, TFAA, HNO₃, Pd/C reductionH₂O₂, TFAA, Pd/C55–70%High regioselectivity, scalableMulti-step, expensive reagents
Direct Acetylation 150–160°C, ZnCl₂ZnCl₂20–45%Single-stepLow yield, harsh conditions
Cyanoethylation ZnCl₂, HCl, SnZnCl₂55–60%Avoids N-oxide intermediatesLengthy hydrolysis step
Oxidation KMnO₄, acidic/basic conditionsKMnO₄25–35%Simple starting materialLow yield, substrate availability

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

4-Acetylpyridine is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Anticonvulsants : Studies have shown that this compound exhibits anticonvulsant properties. For instance, it has been reported to provide protection against stress-induced gastric ulcers in animal models, indicating potential therapeutic uses in neuroprotection and stress-related disorders .
  • Anti-inflammatory and Analgesic Drugs : The compound serves as a precursor in the development of drugs aimed at reducing inflammation and pain. Its structural properties allow it to participate in reactions that yield bioactive compounds .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals:

  • Pesticides and Herbicides : It enhances the efficacy of various crop protection products, contributing to improved agricultural yields. The compound's role in agrochemical formulations helps in developing more effective pest control strategies .

Flavor and Fragrance Industry

The compound is also used in the flavor and fragrance sector:

  • Flavoring Agents : this compound contributes to the development of unique flavors and scents in food products and perfumes. Its aromatic properties make it suitable for incorporation into various formulations .

Research Reagents

As a reagent in organic synthesis and analytical chemistry, this compound aids researchers in:

  • Organic Synthesis : It is employed in reactions that require specific pyridine derivatives, facilitating the synthesis of complex organic molecules .
  • Analytical Chemistry : The compound is utilized for various analytical methods, including NMR spectroscopy and other characterization techniques, due to its distinct spectral properties .

Material Science

In material science, this compound plays a significant role:

  • Polymer Development : It is involved in synthesizing polymers and resins that exhibit enhanced thermal stability and chemical resistance. These properties are crucial for industrial applications where durability is required .

Case Study 1: Anticonvulsant Properties

Research has demonstrated that this compound provides long-lasting protection against hypothermic restraint stress-induced gastric ulceration in mice. This suggests its potential use as a therapeutic agent for stress-related conditions .

Case Study 2: Catalytic Applications

A study highlighted the effectiveness of this compound as a ligand in palladium-catalyzed meta-selective C–H arylation reactions. This application showcases its utility in facilitating complex organic transformations with high yields .

Case Study 3: Agrochemical Formulations

Research indicates that incorporating this compound into pesticide formulations significantly enhances their effectiveness against target pests, thereby improving crop protection strategies and agricultural productivity .

Mechanism of Action

The mechanism of action of 4-Acetylpyridine involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and affect neurotransmitter systems. For example, it can inhibit the activity of choline acetyltransferase, which is involved in the synthesis of the neurotransmitter acetylcholine . Additionally, it can modulate the activity of glutamic acid decarboxylase, affecting the levels of gamma-aminobutyric acid (GABA) in the brain .

Comparison with Similar Compounds

Structural Analogues: 2- and 3-Acetylpyridine

The position of the acetyl group significantly influences chemical and biological properties:

Property 4-Acetylpyridine 2-Acetylpyridine 3-Acetylpyridine
MAO Inhibition Selective hMAO-B inhibitor (IC₅₀: <100 nM) Moderate hMAO-B selectivity (IC₅₀: ~1 μM) Low inhibitory activity
Coordination Chemistry Forms layered Co/Ni thiocyanate complexes with spin glass behavior Rarely used in magnetic complexes Less studied for coordination networks
Synthetic Utility Key in MCRs for chromene derivatives Limited application in heterocyclic synthesis Primarily used in small-molecule derivatization

Mechanistic Insight : Docking studies reveal that this compound derivatives bind more effectively to hMAO-B due to optimal positioning of the pyridine ring and substituted aryl groups . In contrast, 2-acetylpyridine analogues exhibit steric hindrance, reducing selectivity .

4-Methylpyridine Derivatives

4-Methylpyridine analogues (e.g., compounds 32–35 in ) differ in substituents and reactivity:

Compound Structure Key Properties
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) Methylthio-butyl chain at C6, amine at C2 Higher lipophilicity; potential enzyme inhibition
This compound Acetyl group at C4 Enhanced electrophilicity; versatile coordination
  • Synthesis : 4-Methylpyridine derivatives often require deprotection steps (e.g., removal of 2,5-dimethylpyrrole groups) , whereas this compound is directly used in MCRs without extensive modifications .

Metal Complexes with Pyridine-Based Ligands

This compound forms distinct coordination networks compared to other ligands:

Ligand Metal Complex Magnetic Behavior Interlayer Distance
This compound [Co(NCS)₂(this compound)₂]ₙ Spin glass-like; frequency-dependent AC data 12.68–13.02 Å
Ethylisonicotinate [Co(NCS)₂(ethylisonicotinate)₂]ₙ Paramagnetic at >2.4 K 14.5 Å
4-(3-Phenylpropyl)pyridine (PPP) Co/Ni complexes Ferromagnetic ground state Not reported

Structural Impact : The acetyl group in this compound shortens interlayer distances and shifts magnetic ordering to lower temperatures compared to ethylisonicotinate .

Thiosemicarbazone and Nicotinoylhydrazone Derivatives

This compound-derived ligands exhibit unique coordination modes:

Ligand Metal Ion Coordination Mode Thermal Stability
This compound thiosemicarbazone Mn(II), Fe(III) Bidentate (C=N and C=S) Decomposes at 220–300°C
This compound nicotinoylhydrazone Cu(II), Zn(II) Monodentate or bidentate Higher stability (>300°C)

Spectroscopic Differences: IR spectra of thiosemicarbazone complexes show ν(C=N) at 1580–1600 cm⁻¹, whereas nicotinoylhydrazones exhibit ν(C=O) at 1680 cm⁻¹ .

Biological Activity

4-Acetylpyridine (4-AP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the 4-position of the pyridine ring. Its molecular formula is C7_7H7_7NO, and it has a molecular weight of 135.14 g/mol. The compound exhibits a yellowish color and is soluble in organic solvents.

Antimicrobial Activity

One significant aspect of this compound is its antimicrobial properties. Research indicates that derivatives synthesized from 4-AP exhibit varying levels of antibacterial and antifungal activities. For instance, a study synthesized several chalcones from this compound, which were tested against different bacterial strains including Staphylococcus aureus and fungal strains like Candida albicans. Compounds derived from 4-AP showed notable antibacterial effects, outperforming standard drugs in some cases .

CompoundActivity Against BacteriaActivity Against Fungi
3bExcellent against S. aureusNot tested
3cModerateMIC = 7.81 µg/mL against A. niger
3dExcellentMIC = 15.62 µg/mL against A. niger

Cytotoxicity and Apoptosis Induction

Another area of interest is the cytotoxic potential of platinum complexes containing this compound. A study evaluated the effects of trans-[PtCl2_2(this compound)2_2] on HeLa cells, demonstrating that this complex induced apoptosis through mechanisms involving the down-regulation of ERCC1, a DNA repair enzyme . The cytotoxicity was assessed using the sulforhodamine B assay, revealing significant antiproliferative effects.

ComplexIC50_{50} (µM)Mechanism
trans-[PtCl2_2(4-AP)2_2]10Apoptosis induction
cisplatin5Apoptosis and necrosis

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound derivatives with biological targets such as acetylcholinesterase (AChE). These studies suggest that certain derivatives can effectively inhibit AChE, which is crucial for developing new treatments for neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : In a study involving the synthesis of chalcone derivatives from this compound, compounds showed promising antimicrobial activity against various pathogens, indicating their potential for development as new antimicrobial agents .
  • Cytotoxic Effects : The investigation of trans-platinum(II) complexes containing this compound revealed significant cytotoxic effects in cancer cell lines, suggesting that these complexes could serve as effective chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-acetylpyridine derivatives in coordination chemistry?

this compound is commonly used as a co-ligand in metal complexes. A validated synthesis approach involves reacting this compound with dimethylformamide dimethylacetal (DMF-DMA) to form enaminones, which are intermediates for further functionalization. These enaminones exist exclusively in the Z-form, confirmed by NMR spectroscopy (N-H proton signals at 10.76–12.25 ppm and low vinylic coupling constants, J = 6 Hz) . Characterization typically includes elemental analysis (e.g., CHNS), IR spectroscopy, and X-ray powder diffraction (XRPD) to confirm purity and structural integrity .

Q. How can researchers ensure reproducibility in synthesizing layered cobalt thiocyanate complexes with this compound?

The synthesis of layered [Co(NCS)₂(this compound)₂]ₙ requires strict adherence to stoichiometric ratios and reaction conditions (e.g., solvent, temperature). Key steps include:

  • Confirming precursor purity via elemental analysis.
  • Validating the final product using XRPD and IR spectroscopy to match reference patterns .
  • Reporting interlayer distances (e.g., 12.6774(6) Å) and magnetic measurements to benchmark against published data .

Q. What spectroscopic techniques are critical for analyzing this compound-based compounds?

  • NMR : Identifies enaminone conformation and hydrogen bonding via deshielded N-H protons .
  • IR Spectroscopy : Detects thiocyanate (NCS⁻) coordination modes (e.g., bridging vs. terminal) in metal complexes .
  • UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) in photochemical studies of ruthenium complexes .

Advanced Research Questions

Q. How do substituent positions on pyridine ligands (e.g., this compound vs. 4-phenylpyridine) influence the photochemical properties of ruthenium complexes?

The acetyl group in this compound introduces electron-withdrawing effects, altering the electronic structure of ruthenium(II) bis(bipyridine) complexes. Computational studies (e.g., DFT) reveal that substituent position modulates the ligand’s π-accepting ability, affecting LMCT transitions and photostability. For example, this compound derivatives exhibit redshifted absorption spectra compared to phenyl-substituted analogs, enabling tailored photochemical applications .

Q. What experimental and theoretical approaches resolve contradictions in magnetic data for this compound-containing coordination polymers?

Contradictions arise in interpreting magnetic ordering (e.g., paramagnetic vs. spin glass-like behavior). A combined methodology is recommended:

  • DC/AC Magnetometry : Distinguish between paramagnetism and slow magnetic relaxation (e.g., frequency-dependent AC data fitted to the Debye model) .
  • Computational Modeling : Use dinuclear cluster models to calculate exchange interactions (J) and compare with experimental susceptibility data .
  • Structural Analysis : Correlate interlayer distances (via XRPD) with magnetic coupling strength to explain deviations .

Q. How can researchers design cytotoxicity assays for this compound-derived platinum complexes?

  • Compound Preparation : Synthesize trans-dichloridoplatinum(II) complexes with this compound ligands, ensuring purity via crystallography and elemental analysis .
  • In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated from dose-response curves.
  • Control Experiments : Compare with cisplatin and validate results using statistical tests (e.g., t-tests for significance) .

Q. What strategies address discrepancies in enzyme inhibition studies involving this compound-modified proteins?

  • Redox Activity Control : Account for this compound’s acetyl group reducing properties, which may interfere with enzymatic assays. Use chelating agents to stabilize metal cofactors .
  • Competitive Binding Assays : Compare inhibition constants (Kᵢ) with unmodified substrates to isolate ligand-specific effects.
  • Error Analysis : Report standard deviations from triplicate trials and validate with alternative methods (e.g., isothermal titration calorimetry) .

Q. Methodological Considerations

Q. How should researchers document experimental protocols for this compound studies to meet journal standards?

  • Experimental Section : Include detailed synthesis steps, instrument parameters (e.g., NMR frequency), and statistical methods.
  • Supporting Information : Provide raw data (e.g., magnetic susceptibility tables), XRPD patterns, and computational input files .
  • Reproducibility Checklist : Specify batch numbers for chemicals, calibration details for equipment, and environmental conditions (e.g., humidity) .

Q. What are best practices for analyzing contradictory results in this compound research?

  • Triangulation : Cross-validate findings using multiple techniques (e.g., magnetic data supported by computational and structural analysis) .
  • Peer Review : Pre-publish protocols on platforms like *Protocols.io * to solicit feedback before formal submission.
  • Error Propagation Models : Quantify uncertainties in measurements (e.g., ±0.01 Å in crystallographic data) and their impact on conclusions .

Properties

IUPAC Name

1-pyridin-4-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3
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InChI Key

WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=NC=C1
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Molecular Formula

C7H7NO
Record name 4-ACETYLPYRIDINE
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DSSTOX Substance ID

DTXSID0022147
Record name 4-Acetylpyridine
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Molecular Weight

121.14 g/mol
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Physical Description

4-acetylpyridine is a dark amber liquid. (NTP, 1992)
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Boiling Point

414 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992)
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CAS No.

1122-54-9
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Record name Ethanone, 1-(4-pyridinyl)-
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Record name Methyl 4-pyridyl ketone
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Synthesis routes and methods

Procedure details

Charge powdered KOtBu (221.1 g, 1.93 moles, 1.40 eq.) to Reactor A, then charge DMSO (2 L) at 25° C. over 10 min. The KOtBu/DMSO solution is stirred for 30 min at 23° C., then a solution of 4-acetyl pyridine (92 mL, 2.07 moles, 1.50 eq) in DMSO (250 mL) is prepared in reactor B. The contents of reactor B are added to Reactor A over 10 minutes, then the Reactor A enolate solution is stirred at 23° C. for 1 h. In a separate 12-L flask (Reactor C), solid LiOH (84.26 g, 3.45 moles, 2.0 eq) is poured into a mixture of (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone (500.0 g, 1.34 moles, 1.0 eq) and DMSO (2 L), with stirring, at 23° C. The enolate solution in reactor A is then added to Reactor C over a period of at least 15 minutes, and the red suspension warmed to 40° C. The reaction is stirred for 3 h, after which time HPLC analysis reveals less than 2% (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone. Toluene (2.5 L) is charged, and the reactor temperature cooled to 30° C. The mixture is quenched by addition of glacial acetic acid (316 mL, 5.52 moles, 4.0 eq), followed by 10% NaCl (2.5 L). The biphasic mixture is transferred to a 22-L bottom-outlet Morton flask, and the aqueous layer is removed. The aqueous layer is then extracted with toluene (750 mL). The combined organic layers are washed with 10% NaCl (750 mL), then concentrated to 4 volumes and transferred to a 12-L Morton flask and rinsed with isopropyl acetate (4 vol, 2 L). The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min. Benzoic acid (171.1 g, 1.34 moles, 1.0 eq) is dissolved in hot isopropyl acetate (1.5 L), and charged to the crude free base solution over at least 30 min. The crude solution containing benzoate salt is stirred for 0.5 h at 75° C. then cooled to 23° C. When solids are first observed, the cooling is stopped and the mixture is aged for an hour at the temperature at which crystals are first observed. Alternatively, if seed crystal is available, the mixture may be seeded with (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate (2.25 g) at 75° C., followed by stirring for 0.5 h at 75° C., then cooling to 23° C. over at least 1.5 h. The mixture is then cooled to <5° C., then filtered through paper on a 24 cm single-plate filter. The filter cake is then rinsed with cold i-PrOAc (750 mL) to produce granular crystals of bright orange-red color. The wet solid is dried at 55° C. to produce 527.3 g (83% yield) with 99.9% purity. (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate. Anal. Calcd. for C26H19N2ClO4: C, 68.05; H, 4.17; N, 7.13. Found: C, 67.89; H, 4.15; N 6.05. HRMS: calcd for C19H13ClN2O2, 336.0666. found 336.0673.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
221.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
171.1 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
2.25 g
Type
catalyst
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight
Name
KOtBu DMSO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.5 L
Type
solvent
Reaction Step Ten
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
84.26 g
Type
reactant
Reaction Step Twelve
Quantity
500 g
Type
reactant
Reaction Step Twelve
Name
Quantity
2 L
Type
solvent
Reaction Step Twelve
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
316 mL
Type
reactant
Reaction Step Fifteen
Yield
83%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
4-Acetylpyridine
Reactant of Route 6
Reactant of Route 6
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